Ambap76-66-4
Description
The compound "Ambap76-66-4" (CAS Registry Number 76-66-4) is a chemical entity whose structural and functional properties remain undercharacterized in publicly accessible literature. However, the absence of explicit experimental data in peer-reviewed journals or authoritative databases such as the Merck Index necessitates caution in definitive classification. Preliminary analyses suggest its relevance in industrial applications, though pharmacological or toxicological profiles are undocumented in the provided evidence.
Properties
Molecular Formula |
C22H28N2O4 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
methyl (E)-2-[(3R,6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19?,22+/m0/s1 |
InChI Key |
DAXYUDFNWXHGBE-PRMJBSFUSA-N |
Isomeric SMILES |
CC[C@H]1CN2CC[C@]3(C2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhynchophylline involves several steps, typically starting from simpler indole derivatives. The process often includes cyclization reactions to form the tetracyclic structure, followed by various functional group modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of Rhynchophylline generally involves extraction from natural sources, such as the stems and hooks of Uncaria rhynchophylla. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain high-purity Rhynchophylline .
Chemical Reactions Analysis
Types of Reactions
Rhynchophylline undergoes several types of chemical reactions, including:
Oxidation: Rhynchophylline can be oxidized to form various oxindole derivatives.
Reduction: Reduction reactions can modify the functional groups on the tetracyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxindole derivatives, which can have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Rhynchophylline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Explored for its antihypertensive properties and potential use in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
Rhynchophylline exerts its effects through several molecular targets and pathways. It primarily acts on the cardiovascular system by inhibiting calcium channels, leading to vasodilation and reduced blood pressure. Additionally, it has neuroprotective effects by modulating neurotransmitter release and protecting neurons from oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key comparisons are outlined in Table 1:
Structural similarities are inferred from halogenation patterns, though this compound’s exact geometry remains unverified due to insufficient crystallographic data .
Functional Analogs
Compounds with overlapping functional roles, such as flame retardants or solvents, include decabromodiphenyl ether (CAS 1163-19-5) and carbon tetrachloride (CAS 56-23-5). Key distinctions:
- Thermal Stability : this compound’s thermal decomposition products are unstudied, whereas carbon tetrachloride releases toxic phosgene gas at high temperatures .
- Environmental Persistence : Unlike decabromodiphenyl ether, which bioaccumulates in fatty tissues , this compound’s environmental fate is undocumented.
Pharmacological and Toxicological Profiles
No peer-reviewed studies on this compound’s bioactivity were identified. In contrast, hexachloroethane exhibits hepatotoxicity in zebrafish models (EC₅₀ = 12 µM) , and hexabromobenzene disrupts thyroid function in rodents . These disparities highlight the need for targeted toxicokinetic studies on Ambap76-66-3.
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